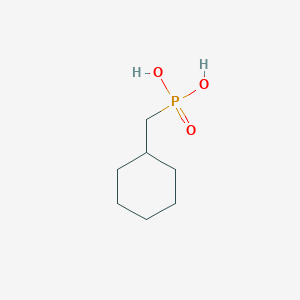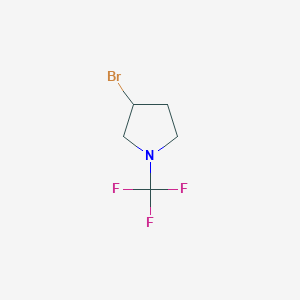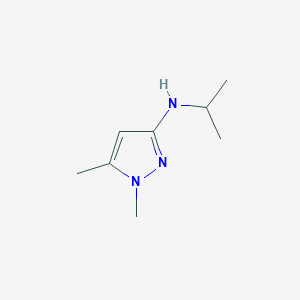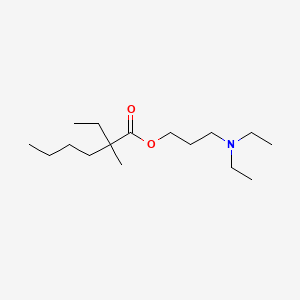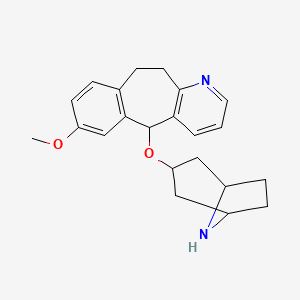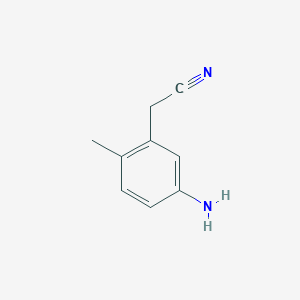
(5-Amino-2-methylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, featuring an amino group and a methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methylphenyl)acetonitrile typically involves the cyanomethylation of amino-substituted arenes. One common method is the FeCl2-catalyzed cyanomethylation using acetonitrile as the cyanomethyl source and di-tert-butyl peroxide (DTBP) as the oxidant . The reaction conditions generally involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
(5-Amino-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(5-Amino-2-methylphenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-Amino-2-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Aminoacetonitrile: Another compound with similar functional groups, used in various chemical reactions.
Uniqueness
(5-Amino-2-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing molecules with tailored properties for specific applications.
属性
CAS 编号 |
561064-38-8 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(5-amino-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3 |
InChI 键 |
DUHFCQWBEMIFKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
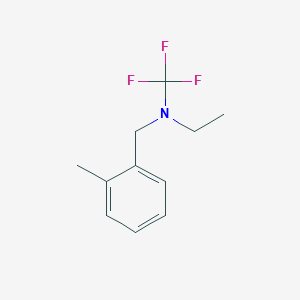
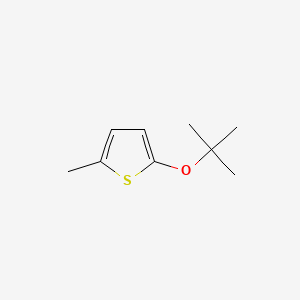
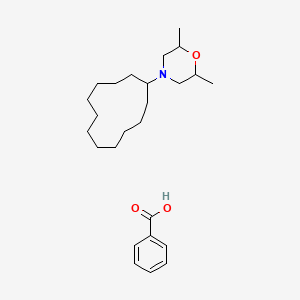
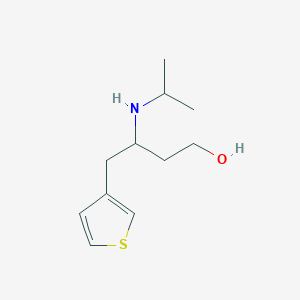
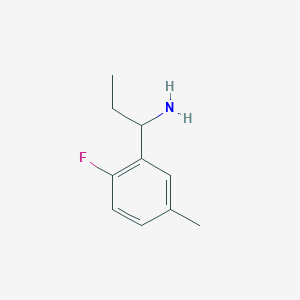
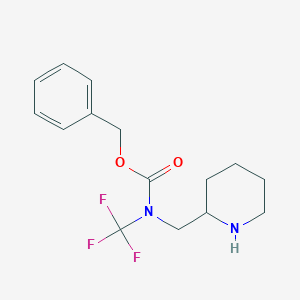
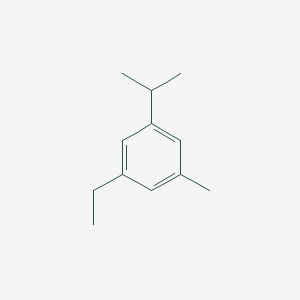
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
